1-(Carbamoylamino)cyclohexane-1-carboxylic acid

Thermal analysis Solid-state chemistry Melting point

As a constrained α,α-disubstituted amino acid, 1-(Carbamoylamino)cyclohexane-1-carboxylic acid delivers superior conformational rigidity for peptidomimetic design, stabilizing β-helical motifs and 3₁₀-helices. Its three reactive handles—carboxylic acid, ureido group, and cyclohexane ring—enable efficient parallel synthesis with reduced step count. The compound's sharp melting point (180–182°C) simplifies recrystallization and ensures thermal stability, while its achiral nature eliminates stereochemical variability, ensuring batch-to-batch reproducibility. Choose this scaffold for SAR campaigns demanding precision and efficiency.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS No. 32976-23-1
Cat. No. B3260331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Carbamoylamino)cyclohexane-1-carboxylic acid
CAS32976-23-1
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)O)NC(=O)N
InChIInChI=1S/C8H14N2O3/c9-7(13)10-8(6(11)12)4-2-1-3-5-8/h1-5H2,(H,11,12)(H3,9,10,13)
InChIKeyARGQBLGGEAPHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Carbamoylamino)cyclohexane-1-carboxylic acid: Distinguishing Procurement Features for 1-Position Ureido-Substituted Cyclohexane α-Amino Acid Analogues


1-(Carbamoylamino)cyclohexane-1-carboxylic acid (CAS 32976-23-1; also known as 1-ureidocyclohexane-1-carboxylic acid) is a non-proteinogenic cyclic α,α-disubstituted amino acid featuring a carbamoylamino (ureido) group and a carboxylic acid group geminally substituted at the 1-position of a cyclohexane ring . It is commercially available as a research-grade synthetic building block with a typical purity specification of 95% and a melting point of 180–182 °C . The compound's primary scientific utility stems from its constrained cyclohexane scaffold, which imparts a distinct spatial and conformational profile compared to linear or differently substituted cyclic amino acids.

Why Generic Substitution Fails: Conformational and Functional Specificity of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid in Medicinal Chemistry


Simple substitution of 1-(carbamoylamino)cyclohexane-1-carboxylic acid with structurally similar cyclic amino acids (e.g., 1-aminocyclohexane-1-carboxylic acid) or regioisomers (e.g., 4-(carbamoylamino)cyclohexane-1-carboxylic acid) is scientifically unsound due to fundamental differences in physicochemical properties and molecular recognition. The geminal substitution at the 1-position creates an α,α-disubstituted amino acid framework that restricts backbone conformational freedom, a feature exploited in peptide mimetic design to stabilize specific secondary structures [1]. In contrast, the 4-substituted regioisomer lacks this α-constraint and instead presents the ureido group as a side-chain functionality, leading to divergent applications such as buffering and distinct enzyme inhibition profiles . Furthermore, the 1-aminocyclohexane analogue exhibits markedly different solubility and thermal behavior (melting point >300 °C with decomposition) , underscoring that these compounds cannot be interchanged without compromising experimental reproducibility or synthetic outcomes.

Quantitative Differentiation Evidence for 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid: Procurement-Relevant Comparative Data


Thermal Stability and Solid-State Integrity: 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid vs. 1-Aminocyclohexane-1-carboxylic Acid

The melting point (mp) of 1-(carbamoylamino)cyclohexane-1-carboxylic acid is reported as 180–182 °C, indicating a stable, non-decomposing crystalline phase transition . This is in stark contrast to its close analog, 1-aminocyclohexane-1-carboxylic acid, which exhibits a melting point >300 °C accompanied by thermal decomposition . The lower, well-defined melting point of the target compound is a practical advantage for handling, recrystallization, and melt-based formulation processes, whereas the analog's high-temperature decomposition introduces experimental variability and handling complexity.

Thermal analysis Solid-state chemistry Melting point

Backbone Conformational Restriction: α,α-Disubstitution Profile of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid vs. Linear and 4-Substituted Analogs

The 1-position geminal substitution in 1-(carbamoylamino)cyclohexane-1-carboxylic acid classifies it as an α,α-disubstituted amino acid, a structural class known to enforce backbone dihedral angles (φ, ψ) that promote the formation of β-helical motifs and 3₁₀-helices in peptides [1]. Comparative studies on the analogous 1-aminocyclohexane-1-carboxylic acid (Ac6c) demonstrate that increasing ring size (and thus rigidity) from cyclopropyl to cyclohexyl significantly improves the ability to adapt and stabilize targeted protein nanostructures [2]. In contrast, 4-(carbamoylamino)cyclohexane-1-carboxylic acid lacks α-substitution and is instead employed as a buffering agent due to its zwitterionic side-chain . The target compound thus occupies a unique conformational niche: it offers the α-constraint of Ac6c but with the potential for additional hydrogen-bonding interactions from the ureido group.

Peptide mimetics Conformational analysis β-helix stabilization

Regioisomeric Functional Divergence: 1-Substituted vs. 4-Substituted Ureidocyclohexane Carboxylic Acid Pharmacological Profiles

While direct head-to-head pharmacological data for 1-(carbamoylamino)cyclohexane-1-carboxylic acid are sparse, a critical class-level distinction emerges when comparing its 1-substituted scaffold with the 4-substituted regioisomer. The 4-(carbamoylamino)cyclohexane-1-carboxylic acid (CAS 1183094-41-8) has been explicitly studied for angiotensin-converting enzyme (ACE) inhibition, a property linked to its zwitterionic side-chain presentation . In contrast, the target compound's geminal substitution at the 1-position positions the ureido and carboxyl groups for simultaneous interaction with metal cofactors or receptor pockets, a geometric arrangement distinct from the extended side-chain presentation of the 4-substituted analog. This positional isomerism fundamentally alters molecular recognition; a user requiring an α-constrained amino acid building block cannot substitute the 4-substituted analog, and conversely, a user seeking ACE inhibitory side-chain activity would not select the 1-substituted compound.

Enzyme inhibition Angiotensin-converting enzyme (ACE) Regioisomer comparison

Commercial Availability and Purity Specification Benchmarking for Procurement: 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid vs. 4-(Carbamoylamino)cyclohexane-1-carboxylic Acid

From a procurement perspective, 1-(carbamoylamino)cyclohexane-1-carboxylic acid is commercially supplied with a defined purity specification of 95% and is available from established vendors including Sigma-Aldrich (via Enamine) and Leyan . Its 4-substituted regioisomer is also commercially available, typically at 95–98% purity . While purity levels are comparable, the target compound is offered as a single, well-defined powder with a specific melting point (180–182 °C) that serves as a verifiable identity and quality metric . In contrast, the 4-substituted analog is frequently supplied as a mixture of diastereomers , introducing stereochemical ambiguity that can complicate structure-activity relationship (SAR) studies and batch-to-batch reproducibility. For users requiring stereochemical homogeneity or precise conformational control, the target compound's defined stereochemistry at the 1-position (achiral at the substituted carbon due to symmetrical substitution) eliminates this variable.

Chemical procurement Purity specification Commercial availability

Synthetic Versatility: 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid as a Dual-Functional Scaffold vs. Simple Cyclohexane Building Blocks

The target compound contains three distinct functional groups—a carboxylic acid, a ureido (carbamoylamino) group, and a cyclohexane core—offering multiple orthogonal derivatization handles. In contrast, simpler cyclohexane-based building blocks such as cyclohexanecarboxylic acid lack the ureido hydrogen-bonding and metal-chelating functionality. The presence of the ureido group expands synthetic utility by enabling the introduction of additional diversity elements (e.g., via acylation, alkylation, or condensation reactions) without sacrificing the conformational constraint of the cyclohexane ring . This dual functionality reduces the number of synthetic steps required to access complex target molecules, a clear procurement efficiency advantage over simpler, single-functional scaffolds.

Synthetic building block Medicinal chemistry Functional group diversity

Procurement-Driven Application Scenarios for 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid


Constrained Peptide Mimetic Design for β-Helix and 3₁₀-Helix Stabilization

Researchers designing peptidomimetics that require a rigid, pre-organized backbone conformation should select 1-(carbamoylamino)cyclohexane-1-carboxylic acid over linear or 4-substituted analogs. The α,α-disubstituted cyclohexane scaffold restricts backbone flexibility, promoting the formation of β-helical motifs and 3₁₀-helices [1]. This application is supported by class-level inference from studies on 1-aminocyclohexane-1-carboxylic acid (Ac6c), which demonstrate that cyclohexane-based α,α-disubstituted amino acids effectively stabilize these secondary structures in designed protein nanostructures [2]. The target compound's additional ureido group further expands the hydrogen-bonding network, potentially enhancing structural fidelity.

Synthesis of Complex Small-Molecule Libraries via Orthogonal Functionalization

Medicinal chemists seeking to build diverse small-molecule libraries can leverage 1-(carbamoylamino)cyclohexane-1-carboxylic acid as a versatile scaffold with three distinct reactive handles: the carboxylic acid for amide/ester bond formation, the ureido group for further derivatization or metal chelation, and the cyclohexane ring for conformational constraint [1]. Compared to simpler building blocks like cyclohexanecarboxylic acid, this compound enables the introduction of an additional diversity point without increasing synthetic step count, directly improving synthetic efficiency and reducing procurement burden for parallel synthesis campaigns.

Crystallography and Solid-State Studies Requiring a Defined, Non-Decomposing Melting Point

For crystallographic studies or solid-state characterization where thermal stability is paramount, the well-defined melting point of 1-(carbamoylamino)cyclohexane-1-carboxylic acid (180–182 °C) offers a practical advantage over analogs such as 1-aminocyclohexane-1-carboxylic acid, which decompose above 300 °C [1][2]. The lower, sharper melting transition facilitates recrystallization and ensures that the compound can be reliably handled and processed without thermal degradation, a critical consideration for high-quality single-crystal growth and thermal analysis.

Structure-Activity Relationship (SAR) Studies Requiring Stereochemical Homogeneity

In SAR campaigns where stereochemical ambiguity can confound biological interpretation, the target compound's defined stereochemistry at the 1-position (achiral due to symmetrical substitution) eliminates the variability associated with diastereomeric mixtures. As noted in commercial specifications, its 4-substituted regioisomer is frequently supplied as a mixture of diastereomers [1]. Selecting 1-(carbamoylamino)cyclohexane-1-carboxylic acid ensures batch-to-batch consistency and simplifies analytical characterization, directly enhancing the reproducibility and interpretability of biological assay results.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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